molecular formula C15H10I4O4 B8024151 3-[3,5-Diiodo-4-(3,5-diiodo-4-hydroxyphenoxy)phenyl]propionic acid

3-[3,5-Diiodo-4-(3,5-diiodo-4-hydroxyphenoxy)phenyl]propionic acid

Cat. No. B8024151
M. Wt: 761.85 g/mol
InChI Key: OAEVPSUNICFBJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3,5-Diiodo-4-(3,5-diiodo-4-hydroxyphenoxy)phenyl]propionic acid is a useful research compound. Its molecular formula is C15H10I4O4 and its molecular weight is 761.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[3,5-Diiodo-4-(3,5-diiodo-4-hydroxyphenoxy)phenyl]propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3,5-Diiodo-4-(3,5-diiodo-4-hydroxyphenoxy)phenyl]propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Thyroxine and Triiodothyronine Synthesis : This compound is involved in the synthesis of Thyroxine (T4) and Triiodothyronine (T3), which are essential hormones produced by the thyroid gland. These hormones regulate energy processes, tissue oxygen utilization, growth, and tissue differentiation. Their deficient or excess secretion can lead to severe diseases, making these hormones significant in medical use. The compound's structure and biological actions have similarities with these hormones, with triiodothyronine being 3-5 times more active (Kochergin, Palei, Kravchenko, & Popova, 1990).

  • Antioxidant Behavior in Polyolefin Elastomers : This compound has been studied in the synthesis of monomeric antioxidants through esterification processes. It demonstrates significant antioxidant activity, particularly when grafted onto polymer chains. This suggests its potential use in enhancing the longevity and stability of polymers (Manteghi, Ahmadi, & Arabi, 2016).

  • Supramolecular Dendrimers : Research has also explored the use of derivatives of this compound in the creation of supramolecular dendrimers. These dendrimers exhibit self-assembly into higher-order structures and have potential applications in various fields, including materials science (Percec et al., 2006).

  • Potential Biomarker in Human Exposure Studies : A related compound, 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid, has been suggested as a potential urinary biomarker for human exposure to certain synthetic phenolic antioxidants widely used in polymers. This indicates its significance in environmental and health-related studies (Liu & Mabury, 2021).

  • Phloretic Acid Alternative in Polybenzoxazine : The compound's derivative, phloretic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This research highlights its potential as a sustainable alternative in the field of materials science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

properties

IUPAC Name

3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10I4O4/c16-9-5-8(6-10(17)14(9)22)23-15-11(18)3-7(4-12(15)19)1-2-13(20)21/h3-6,22H,1-2H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEVPSUNICFBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10I4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

761.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desaminothyroxine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[3,5-Diiodo-4-(3,5-diiodo-4-hydroxyphenoxy)phenyl]propionic acid
Reactant of Route 2
3-[3,5-Diiodo-4-(3,5-diiodo-4-hydroxyphenoxy)phenyl]propionic acid
Reactant of Route 3
3-[3,5-Diiodo-4-(3,5-diiodo-4-hydroxyphenoxy)phenyl]propionic acid
Reactant of Route 4
3-[3,5-Diiodo-4-(3,5-diiodo-4-hydroxyphenoxy)phenyl]propionic acid
Reactant of Route 5
Reactant of Route 5
3-[3,5-Diiodo-4-(3,5-diiodo-4-hydroxyphenoxy)phenyl]propionic acid
Reactant of Route 6
3-[3,5-Diiodo-4-(3,5-diiodo-4-hydroxyphenoxy)phenyl]propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.